
Juglone
Overview
Description
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone first isolated from walnut species (Juglans nigra, Juglans cinerea) in 1851 . It exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and allelopathic effects. This compound’s cytotoxicity is primarily attributed to its redox-cycling properties, which generate reactive oxygen species (ROS) and disrupt mitochondrial function by inhibiting complex I and reducing ATP synthesis . Its lipophilic nature enables blood-brain barrier (BBB) penetration, making it a candidate for glioblastoma therapy . This compound also demonstrates dual redox behavior, acting as an antioxidant or pro-oxidant depending on cellular conditions .
Preparation Methods
Traditional Extraction from Natural Sources
Juglone is naturally abundant in the husks, leaves, and roots of walnut trees (Juglans spp.), where it exists primarily as the non-toxic precursor hydrothis compound (1,4,5-trihydroxynaphthalene). Upon oxidative exposure, hydrothis compound converts to this compound, forming the basis of extraction protocols.
Solvent-Based Extraction
The conventional method involves macerating green walnut husks in polar solvents such as methanol or ethanol. A 2014 study reported a yield of 0.2–0.5% w/w using methanol extraction, followed by chromatographic purification. However, seasonal variability in this compound content—peaking during late summer—necessitates optimized harvesting times.
Limitations of Natural Extraction
Despite its simplicity, natural extraction faces challenges:
- Low yield : Less than 1% of dry weight.
- Contaminants : Co-extraction of tannins and polyphenols complicates purification.
- Sustainability : Large-scale harvesting of walnut husks is environmentally taxing.
Chemical Synthesis of this compound
Chemical synthesis offers higher yields and reproducibility. The most widely adopted route involves nitration, reduction, and diazonium salt hydrolysis, as detailed below.
Nitration of 1,4-Naphthoquinone
The synthesis begins with nitrating 1,4-naphthoquinone using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 15°C (Fig. 1). This step produces 5-nitro-1,4-naphthoquinone in 85% yield, confirmed by IR spectroscopy (NO₂ peaks at 1545 cm⁻¹ and 1303 cm⁻¹).
Reaction Conditions
- Reagents : H₂SO₄ (59.5 g), HNO₃ (7.7 g), 1,4-naphthoquinone (10 g).
- Temperature : Maintained below 15°C to prevent over-nitration.
- Product : Yellow needles after recrystallization from methanol.
Reduction to 5-Amino-1,4-Naphthoquinone
The nitro group is reduced using sodium hydrosulfite (Na₂S₂O₄) in acetic acid at 100°C, yielding 5-amino-1,4-naphthoquinone (ANQ). Key analytical data includes:
- ¹H NMR : δ 6.92 ppm (aromatic protons), δ 6.90 ppm (NH₂).
- Yield : 90% after reoxidation with hydrogen peroxide (H₂O₂).
Diazonium Salt Hydrolysis
ANQ is diazotized with sodium nitrite (NaNO₂) in H₂SO₄ at 0–7°C, forming a diazonium sulfate intermediate. Hydrolysis at 70°C in the presence of copper sulfate (CuSO₄) catalyst yields this compound (70% yield).
Mechanistic Insight
The Cu⁺ catalyst accelerates nitrogen evolution, facilitating SN1-type hydroxyl substitution (Fig. 2). IR analysis confirms the product:
Table 1: Chemical Synthesis Protocol Summary
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Nitration | H₂SO₄, HNO₃ | 15°C, 1 hour | 85 |
Reduction | Na₂S₂O₄, H₂O₂ | 100°C, 90 min | 90 |
Diazonium Hydrolysis | NaNO₂, H₂SO₄, CuSO₄ | 70°C, 5 min | 70 |
Biosynthetic Pathways
Recent studies elucidate this compound’s biosynthesis in Juglans nigra roots, revealing shared precursors with phylloquinone (vitamin K1).
Metabolic Profiling
Isotopic labeling with ¹³C-glucose demonstrated de novo this compound synthesis in root tissues, independent of aerial translocation. Key enzymes include:
- MenF : Catalyzes the conversion of α-ketoglutarate to isochorismate.
- MenD : Facilitates naphthoquinone ring formation.
Table 2: Biosynthetic Intermediate Quantification
Tissue | This compound (μg/g DW) | Phylloquinone (μg/g DW) |
---|---|---|
Roots | 120 ± 15 | 8.2 ± 1.1 |
Leaves | 22 ± 3 | 45 ± 6 |
Challenges in Biosynthesis
- Low throughput : Root-specific synthesis limits mass production.
- Regulatory genes : Unknown transporters and regulators hinder pathway engineering.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Parameter | Natural Extraction | Chemical Synthesis | Biosynthesis |
---|---|---|---|
Yield (%) | 0.2–0.5 | 70 | <1 |
Cost | Low | Moderate | High |
Scalability | Limited | High | Low |
Environmental Impact | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: Juglone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound yields hydrothis compound, which is the compound found in walnut plants.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or silver oxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxythis compound.
Reduction: Hydrothis compound.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
Juglone has shown promising anticancer effects in several studies. It has been found to induce apoptosis in various cancer cell lines, including:
- Human Colon Carcinoma (HCT-15) : this compound inhibits cell growth and induces apoptosis by blocking the S phase of the cell cycle .
- Leukemia Cells (HL-60) : It triggers mitochondrial-dependent apoptosis pathways .
- Prostate Cancer (LNCaP) : this compound exhibits potential as a candidate drug for androgen-sensitive prostate cancer .
- Gastric Cancer (SGC-7901) : Demonstrated significant growth inhibition in vitro and in vivo .
Oxidative Stress and Neuroprotection
Recent studies indicate that this compound can mitigate oxidative stress, particularly in liver cells, by enhancing superoxide dismutase activity and reducing liver enzyme levels associated with damage . Additionally, it has been noted for its neuroprotective effects against neurodegenerative conditions like Alzheimer’s disease by preventing Tau protein dephosphorylation .
Antimicrobial Activity
this compound exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and algae. It has shown effectiveness against:
- Bacteria : Including Staphylococcus aureus and Pseudomonas aeruginosa .
- Fungi : Effective against various fungal strains, suggesting potential use in treating fungal infections .
Agricultural Applications
Biocidal Properties
this compound acts as a natural herbicide through its allelopathic effects on neighboring plants. It inhibits the growth of sensitive species while allowing tolerant plants like wheat and barley to thrive . Its use as a biopesticide is being explored as an alternative to synthetic herbicides due to its lower environmental impact.
Algacidal Effects
Research indicates that this compound can inhibit harmful algal blooms, particularly those caused by cyanobacteria such as Microcystis aeruginosa. At concentrations as low as 0.1 mg/L, this compound demonstrated significant inhibitory effects on these organisms .
Environmental Applications
Natural Dye
this compound is also utilized as a natural dye due to its strong coloring properties derived from the green husk of walnuts. This application is gaining traction in sustainable textile industries .
Ecological Impact
While this compound's allelopathic properties can inhibit the growth of certain plants, it also raises concerns regarding biodiversity. Sensitive species may experience detrimental effects when exposed to this compound-rich environments, necessitating careful management in agricultural practices .
Data Summary Table
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology demonstrated that this compound significantly inhibited the proliferation of human gastric cancer cells both in vitro and in vivo. The mechanism involved increased reactive oxygen species production leading to apoptosis through mitochondrial pathways .
Case Study 2: Allelopathic Effects
Research conducted on the allelopathic effects of this compound showed that it effectively inhibited the germination and growth of several weed species while promoting the growth of crops like wheat. This study highlights its potential as a natural herbicide that could replace synthetic alternatives without harming crop yield .
Case Study 3: Neuroprotective Effects
In another study focusing on oxidative stress mitigation, this compound was found to enhance superoxide dismutase activity significantly while reducing markers of liver damage. This suggests its potential role in protecting against liver diseases linked to oxidative stress .
Mechanism of Action
Juglone exerts its effects by inhibiting certain enzymes necessary for metabolic functions. It inhibits mitochondrial respiration and photosynthesis in plants. In cancer cells, this compound induces cell death through mechanisms such as redox cycling and the reaction with glutathione (GSH), leading to oxidative stress and ferroptosis .
Comparison with Similar Compounds
Juglone belongs to the 1,4-naphthoquinone family, sharing structural and functional similarities with compounds like plumbagin, menadione, lawsone, and synthetic derivatives. Below is a detailed comparison:
Structural and Redox Properties
- This compound vs. (±)-Catechin: Both exhibit redox cycling, but this compound has lower redox potentials (-0.2 V vs. +0.1 V for catechin at pH 7.4), favoring cytoplasmic reactivity. This compound reduces to trihydroxynaphthalene, which rapidly reoxidizes, amplifying ROS generation .
- This compound vs. Plumbagin/Menadione : Plumbagin and menadione lack the hydroxyl group at position 5, reducing their solubility but enhancing lipophilicity. Menadione (vitamin K3) primarily targets mitochondrial complex I, similar to this compound, but with weaker ROS induction .
Anticancer Mechanisms
In contrast, plumbagin derivatives inhibit STAT3 signaling, a pathway less affected by this compound .
Antimicrobial Activity
- This compound vs. Phenylaminojuglones: this compound derivatives (e.g., phenylaminojuglones) show enhanced activity against Helicobacter pylori (HGI: 28.5 mm vs.
Allelopathic and Phytotoxic Effects
This compound suppresses phenolic metabolism in plants (e.g., cucumber roots and leaves), reducing stress tolerance . Lawsone, though structurally similar, lacks comparable phytotoxicity, suggesting this compound’s hydroxyl group is critical for allelopathy .
Stability and Degradation
This compound oxidizes rapidly in aqueous solutions (darkening within days at 4°C), forming less cytotoxic byproducts . Menadione and plumbagin exhibit greater stability, retaining efficacy over longer periods.
Pharmacokinetic and Toxicity Profiles
- BBB Penetration : this compound’s logPe value (∼-2.5) indicates passive diffusion across gastrointestinal and BBB membranes, unlike lawsone or menadione .
- Toxicity : this compound depletes glutathione (GSH) and enhances lipid peroxidation, causing dose-dependent cytotoxicity. In C. elegans, this compound-induced lethality is mitigated by antioxidants (e.g., Schotia brachypetala extract) .
Biological Activity
Juglone, a natural naphthoquinone derived from the black walnut tree (Juglans nigra), has garnered significant attention for its diverse biological activities. This article explores its anticancer, cardioprotective, antibacterial, and potential toxic effects, supported by recent research findings and case studies.
Anticancer Activity
This compound exhibits promising anticancer properties, particularly in inducing apoptosis in various cancer cell lines. A study focused on pancreatic cancer cells (BxPC-3) demonstrated that this compound treatment led to significant increases in the expression of pro-apoptotic genes such as Bax and reductions in anti-apoptotic genes like Bcl-2. The results indicated a dose-dependent increase in apoptosis, with a notable 2.39-fold decrease in survivin gene expression at 20 μM concentration .
Table 1: Effects of this compound on Gene Expression in BxPC-3 Cells
Treatment Dose (μM) | Bax Expression Fold Change | Bcl-2 Expression Fold Change | Survivin Expression Fold Change |
---|---|---|---|
5 | 2.24 | 1.9 | Not Significant |
10 | 1.57 | 1.46 | Not Significant |
15 | 2.43 | 1.02 | Not Significant |
20 | Not Measured | 1.35 | 2.39 |
Cardioprotective Effects
Research has also highlighted the cardioprotective effects of this compound against myocardial injury induced by isoproterenol (ISO). In a rat model, pretreatment with this compound significantly reduced myocardial damage by preserving cardiac cell membrane integrity and normalizing cardiac marker enzymes such as cTnI and CK-MB. The study reported that this compound at doses of 1 mg/kg and 3 mg/kg effectively mitigated inflammation and necrosis in heart tissues .
Table 2: Cardiac Marker Enzyme Levels Post-Juglone Treatment
Treatment Group | cTnI (%) Reduction | CK-MB (%) Reduction | LDH (%) Reduction |
---|---|---|---|
ISO Alone | Not Applicable | Not Applicable | Not Applicable |
This compound (1 mg/kg) | 42.64 ± 1.91 | 54.36 ± 2.11 | 58.85 ± 6.01 |
This compound (3 mg/kg) | 63.23 ± 1.25 | 58.35 ± 3.01 | 54.36 ± 5.02 |
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against Staphylococcus aureus, particularly in wound infection models. It was found to inhibit the membrane potential and intracellular ATP concentration of S. aureus in a dose-dependent manner, suggesting its potential as an effective antibacterial agent . The study also noted that this compound reduced biofilm formation and hemolytic activity of S. aureus, indicating its multifaceted antibacterial effects.
Table 3: Effect of this compound on S. aureus Parameters
Parameter | Control Group (%) | This compound Treatment (MIC) (%) |
---|---|---|
Membrane Potential | 100 | Decreased by 31.10% |
Intracellular ATP | Baseline | Decreased by 16.75% |
Biofilm Formation | Normal | Significantly inhibited |
Hemolytic Activity | Normal | Decreased to below 15.46% |
Toxicity Concerns
Despite its therapeutic potential, this compound has been associated with toxic effects, particularly concerning early embryonic development due to reactive oxygen species (ROS) production leading to apoptosis . This raises important considerations for its use in clinical settings and necessitates further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the established mechanisms of juglone’s anticancer activity, and what experimental models validate these findings?
- Methodological Answer : Studies demonstrate this compound inhibits epithelial-mesenchymal transition (EMT) in prostate cancer cells by suppressing Akt/GSK-3β/Snail signaling, validated via Transwell migration assays and Western blot analysis of EMT markers (e.g., E-cadherin, N-cadherin) . In pancreatic cancer, this compound downregulates HIF-1α/VEGF pathways, reducing angiogenesis and metastasis, as shown through ELISA and scratch/wound-healing assays . For reproducibility, use concentrations ≤25 µM to avoid apoptosis interference .
Q. How do researchers standardize this compound’s extraction and purity assessment for in vitro studies?
- Methodological Answer : this compound (C₁₀H₆O₃) is typically extracted from walnut husks via Soxhlet extraction using ethanol. Purity is confirmed via elemental analysis (e.g., C: 68.97%, H: 3.47%) and IR spectroscopy (key peaks: 1664 cm⁻¹ for quinone structure) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity for cell-based assays .
Q. What are the primary challenges in studying this compound’s redox properties, and how are they mitigated?
- Methodological Answer : this compound exhibits dual antioxidant/pro-oxidant behavior depending on concentration and cellular context. To resolve this, use ROS-specific probes (e.g., DCFH-DA) in controlled in vitro models and pair results with thioredoxin reductase activity assays . Dose-response curves (0–50 µM) are critical to identify thresholds for redox switching .
Advanced Research Questions
Q. How can conflicting data on this compound’s antimicrobial efficacy be reconciled across studies?
- Methodological Answer : Discrepancies arise from variations in bacterial strains, solvent carriers (e.g., DMSO vs. ethanol), and exposure times. Standardize protocols using CLSI guidelines, include positive controls (e.g., ampicillin), and report minimum inhibitory concentrations (MICs) with ±SEM. Metabolomics can identify strain-specific resistance mechanisms .
Q. What experimental designs are optimal for elucidating this compound’s biosynthesis pathways in walnut species?
- Methodological Answer : Combine comparative genomics (e.g., sequencing Juglans mandshurica genomes) with heterologous expression in E. coli to test candidate genes (e.g., polyketide synthases). Metabolite profiling via LC-MS/MS and isotopic labeling (e.g., ¹³C-glucose) can trace this compound precursors .
Q. How does this compound’s structure-activity relationship (SAR) influence its bioactivity, and how can this guide derivative synthesis?
- Methodological Answer : Modify this compound’s hydroxyl and ketone groups to assess SAR. For example, methylation at C5 reduces cytotoxicity but enhances antifungal activity. Use molecular docking (AutoDock Vina) to predict interactions with targets like GSK-3β, followed by in vitro validation .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Answer : Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) for IC₅₀ calculations. For migration/invasion assays, use ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can researchers optimize this compound’s delivery systems to enhance bioavailability in therapeutic models?
- Answer : Encapsulate this compound in thermoresponsive nanogels (e.g., Pluronic F-127) for sustained release. Validate stability via dynamic light scattering (DLS) and in vivo efficacy in murine wound-healing models with histopathology scoring .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound as cytotoxic to normal cells, while others highlight selective anticancer effects?
- Answer : Selectivity depends on cell type and this compound’s redox cycling. Normal cells with robust antioxidant defenses (e.g., high glutathione) resist this compound, whereas cancer cells with metabolic vulnerabilities (e.g., elevated ROS baseline) are more susceptible. Pre-screen cell lines for catalase and SOD activity .
Q. Key Research Gaps
Q. What methodologies are needed to explore this compound’s ecological roles beyond allelopathy?
Properties
IUPAC Name |
5-hydroxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYUDDGWXQXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0031504 | |
Record name | Juglone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
481-39-0 | |
Record name | Juglone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Juglone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |
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Record name | juglone | |
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Record name | juglone | |
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Record name | Juglone | |
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Record name | 5-hydroxy-1,4-naphthoquinone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |
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Record name | JUGLONE | |
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Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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